

Spectroscopic Analysis of 2-Cyclohexyl-p-cresol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclohexyl-p-cresol

Cat. No.: B072701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexyl-p-cresol** (CAS No. 1596-09-4), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public spectroscopic data for this specific compound, this document presents representative data from closely related phenolic compounds and outlines the standard experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and analysis of **2-Cyclohexyl-p-cresol** and similar molecules.

Quantitative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Cyclohexyl-p-cresol** based on analysis of its constituent functional groups and comparison with similar phenolic compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 6.7	Multiplet	3H	Aromatic protons (Ar-H)
~4.5 - 5.5	Singlet (broad)	1H	Phenolic proton (-OH)
~3.0 - 3.5	Multiplet	1H	Methine proton (-CH-)
~2.2	Singlet	3H	Methyl protons (-CH ₃)
~1.8 - 1.2	Multiplet	10H	Cyclohexyl protons (-CH ₂ -)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-OH (aromatic)
~130 - 135	C-CH (aromatic)
~128 - 132	C-H (aromatic)
~115 - 120	C-H (aromatic)
~35 - 40	-CH- (cyclohexyl)
~25 - 35	-CH ₂ - (cyclohexyl)
~20 - 25	-CH ₃ (methyl)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Strong	C-H stretch (aliphatic)
1600 - 1450	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)

Table 4: Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
190.14	~100	[M] ⁺ (Molecular Ion)
175.12	Moderate	[M - CH ₃] ⁺
107.05	High	[M - C ₆ H ₁₁] ⁺ (loss of cyclohexyl)
91.05	Moderate	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2-Cyclohexyl-p-cresol**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of the purified **2-Cyclohexyl-p-cresol** sample.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Cyclohexyl-p-cresol**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid **2-Cyclohexyl-p-cresol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

- Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Cyclohexyl-p-cresol**.

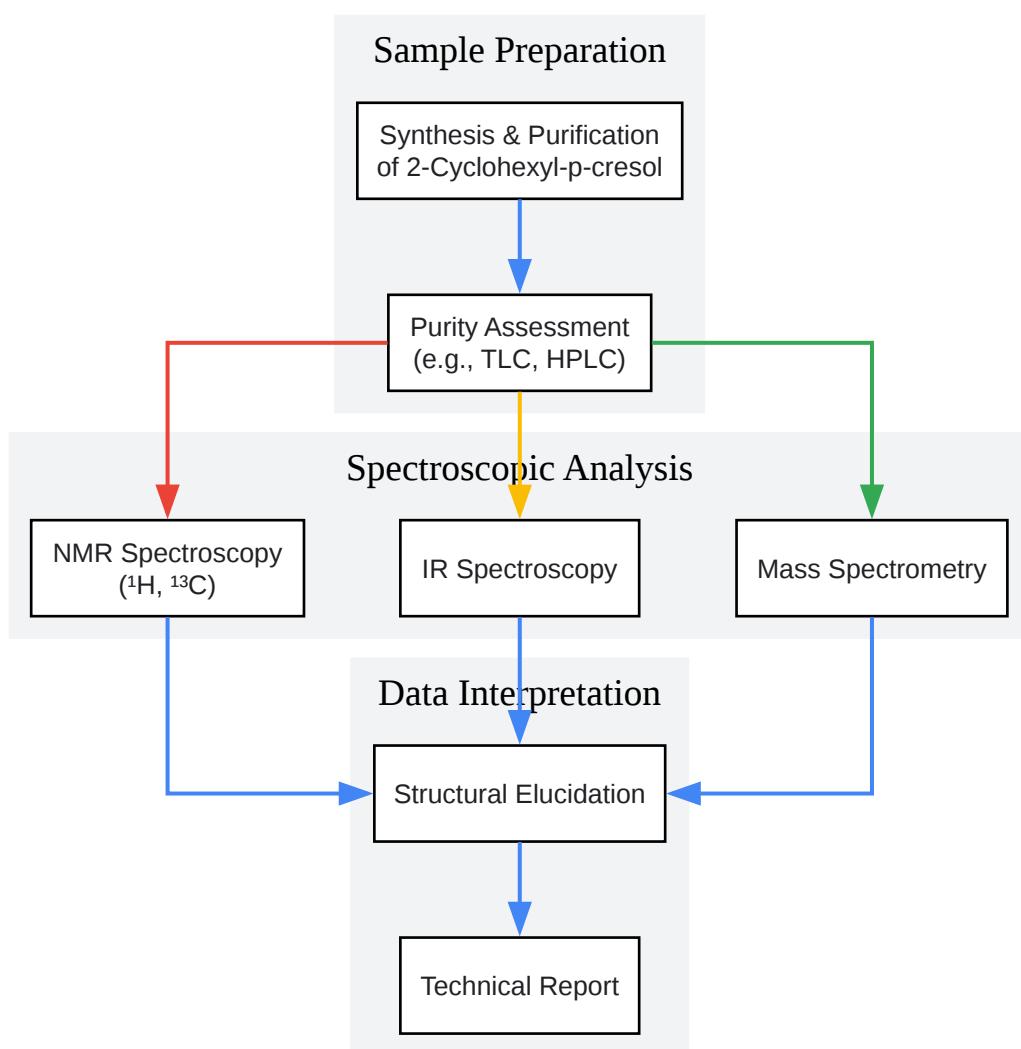
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of the **2-Cyclohexyl-p-cresol** sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

- Injection Volume: 1 μ L.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.
- Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-500.


Data Processing:

- Identify the peak corresponding to **2-Cyclohexyl-p-cresol** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions and confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Cyclohexyl-p-cresol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **2-Cyclohexyl-p-cresol**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Cyclohexyl-p-cresol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072701#spectroscopic-data-for-2-cyclohexyl-p-cresol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com